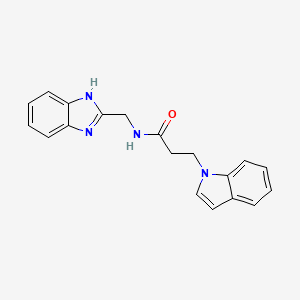
N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-ベンゾイミダゾール-2-イルメチル)-3-(1H-インドール-1-イル)プロパンアミドは、ベンゾイミダゾールおよびインドール部分を特徴とする有機化合物です。これらの構造は、その顕著な生物活性で知られており、しばしば薬理活性化合物に見られます。
準備方法
合成経路と反応条件
N-(1H-ベンゾイミダゾール-2-イルメチル)-3-(1H-インドール-1-イル)プロパンアミドの合成は、通常、以下の手順を伴います。
ベンゾイミダゾール部分の形成: ベンゾイミダゾール環は、o-フェニレンジアミンとギ酸またはその誘導体を酸性条件下で縮合させることによって合成できます。
インドール部分の付加: インドール環は、求核置換反応によって導入できます。これは、インドール誘導体と適切な求電子剤(ハロゲン化プロパンアミドなど)との反応を伴います。
カップリング反応: 最後のステップは、ベンゾイミダゾールとインドール部分をカップリングするものです。これは、カルボジイミドなどの試薬を使用して縮合反応を行い、アミド結合を形成することで達成できます。
工業生産方法
工業的な設定では、N-(1H-ベンゾイミダゾール-2-イルメチル)-3-(1H-インドール-1-イル)プロパンアミドの合成は、収率と純度を最大化するように最適化された反応条件を伴う可能性があります。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、反応速度を向上させる触媒の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にインドール部分で酸化反応を起こす可能性があり、さまざまな酸化誘導体の生成につながります。
還元: 還元反応は、アミド結合で起こり、それをアミンに変換する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬を酸性または塩基性条件下で使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化誘導体と強い求核剤または求電子剤を制御された条件下で使用して、選択的な置換を達成します。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、インドール部分の酸化は、インドール-2,3-ジオン誘導体をもたらす可能性がありますが、アミド結合の還元は、対応するアミンを生成する可能性があります。
科学研究への応用
化学
化学において、N-(1H-ベンゾイミダゾール-2-イルメチル)-3-(1H-インドール-1-イル)プロパンアミドは、より複雑な分子の合成のための構成ブロックとして使用できます。そのユニークな構造により、新しい化学反応の探求と、新しい合成方法論の開発が可能になります。
生物学
生物学的に、この化合物は、抗菌、抗ウイルス、抗がん特性など、さまざまな活性を示す可能性があります。ベンゾイミダゾールとインドール部分の両方が存在することは特に重要であり、これらの構造は、酵素や受容体などの生物学的標的に相互作用することが知られています。
医学
医学において、N-(1H-ベンゾイミダゾール-2-イルメチル)-3-(1H-インドール-1-イル)プロパンアミドは、治療薬としての可能性について調査できます。複数の生物学的標的に相互作用する能力は、特に癌や感染症などの病気の治療における、有望な薬物開発候補になります。
産業
産業的には、この化合物は、そのユニークな化学的特性により、ポリマーや染料などの新しい材料の開発に使用できます。農薬や除草剤の可能性としての、農薬産業でも応用が見られる可能性があります。
科学的研究の応用
Chemistry
In chemistry, N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, and anticancer properties. The presence of both benzimidazole and indole moieties is particularly significant, as these structures are known to interact with biological targets such as enzymes and receptors.
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. Its ability to interact with multiple biological targets makes it a promising candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.
作用機序
N-(1H-ベンゾイミダゾール-2-イルメチル)-3-(1H-インドール-1-イル)プロパンアミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、および核酸が含まれる可能性があります。ベンゾイミダゾール部分は、特定の酵素を阻害することが知られており、インドール部分は、受容体や他のタンパク質と相互作用する可能性があります。関与する正確な経路は、特定の生物学的コンテキストと標的の性質によって異なります。
類似化合物の比較
類似化合物
- N-(1H-ベンゾイミダゾール-2-イルメチル)-3-(1H-インドール-1-イル)アセトアミド
- N-(1H-ベンゾイミダゾール-2-イルメチル)-3-(1H-インドール-1-イル)ブタンアミド
- N-(1H-ベンゾイミダゾール-2-イルメチル)-3-(1H-インドール-1-イル)ペンタンアミド
独自性
N-(1H-ベンゾイミダゾール-2-イルメチル)-3-(1H-インドール-1-イル)プロパンアミドは、プロパンアミドリンカーの特定の長さにより、その生物活性と化学反応性に影響を与える可能性があり、ユニークです。ベンゾイミダゾールとインドール部分をこの特定の構成で組み合わせることで、生物学的標的との独自の相互作用が生じ、さらなる研究開発のための貴重な化合物になります。
類似化合物との比較
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)acetamide
- N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)butanamide
- N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)pentanamide
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide is unique due to the specific length of its propanamide linker, which may influence its biological activity and chemical reactivity. The combination of benzimidazole and indole moieties in this specific configuration could result in distinct interactions with biological targets, making it a valuable compound for further research and development.
生物活性
N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide is a novel compound that combines the structural motifs of benzimidazole and indole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to an indole via a propanamide chain. This structural arrangement is significant as both benzimidazole and indole derivatives have been shown to exhibit various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. The compound has been evaluated for its antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis; G2/M phase arrest |
| MCF-7 | 0.34 | Inhibits tubulin polymerization |
| HT-29 | 0.86 | Induces apoptosis; G2/M phase arrest |
The compound demonstrated significant antiproliferative activity with IC50 values indicating potent effects against these cell lines. Mechanistic studies revealed that it induces cell apoptosis in a dose-dependent manner and arrests the cell cycle at the G2/M phase, consistent with the action of known tubulin inhibitors like colchicine .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of microtubule dynamics. By disrupting tubulin polymerization, the compound interferes with mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis. This is supported by findings that show similar actions in other benzimidazole derivatives .
Case Studies
Several studies have explored the biological activity of related compounds within the same chemical class:
- Benzimidazole Derivatives : A comprehensive review indicated that various benzimidazole derivatives exhibit significant anticancer activity through similar mechanisms involving microtubule inhibition and apoptosis induction .
- Indole Compounds : Indole-based compounds have also been reported to possess antimicrobial and anticancer properties, reinforcing the therapeutic potential of combining these two structural motifs in drug design .
特性
分子式 |
C19H18N4O |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
N-(1H-benzimidazol-2-ylmethyl)-3-indol-1-ylpropanamide |
InChI |
InChI=1S/C19H18N4O/c24-19(10-12-23-11-9-14-5-1-4-8-17(14)23)20-13-18-21-15-6-2-3-7-16(15)22-18/h1-9,11H,10,12-13H2,(H,20,24)(H,21,22) |
InChIキー |
ZYHBUEDIPYLMEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NCC3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















